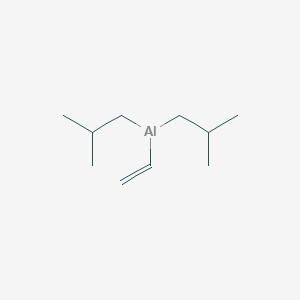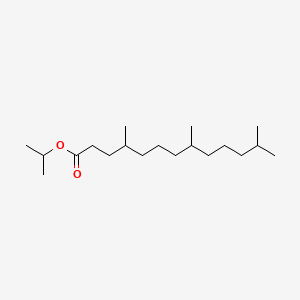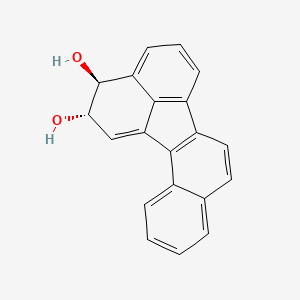
trans-Benzo(j)fluoranthene-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Benzo(j)fluoranthene-4,5-diol: is a derivative of benzo[j]fluoranthene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of two hydroxyl groups at the 4 and 5 positions of the benzo[j]fluoranthene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzo(j)fluoranthene-4,5-diol typically involves the dihydroxylation of benzo[j]fluoranthene. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature. This method ensures the selective addition of hydroxyl groups at the 4 and 5 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale dihydroxylation reactions using similar catalysts and conditions as in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the catalytic system.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), acetic acid.
Reduction: Sodium borohydride (NaBH4), ethanol.
Substitution: Thionyl chloride (SOCl2), pyridine.
Major Products:
Oxidation: Benzo[j]fluoranthene-4,5-dione.
Reduction: Dihydrobenzo[j]fluoranthene.
Substitution: Chlorinated benzo[j]fluoranthene derivatives.
Applications De Recherche Scientifique
Chemistry: trans-Benzo(j)fluoranthene-4,5-diol is used as a model compound in studies of PAH metabolism and reactivity. Its unique structure allows researchers to investigate the effects of hydroxylation on the chemical properties of PAHs .
Biology: In biological research, this compound is studied for its potential mutagenic and carcinogenic properties. It serves as a reference compound in toxicological studies to understand the metabolic pathways and biological effects of PAHs .
Medicine: While not directly used in medicine, the study of this compound contributes to the understanding of PAH-related health risks. Insights gained from these studies can inform the development of therapeutic strategies to mitigate the adverse effects of PAH exposure .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including organic semiconductors and fluorescent dyes. Its unique photophysical properties make it valuable in the development of optoelectronic devices .
Mécanisme D'action
The mechanism of action of trans-Benzo(j)fluoranthene-4,5-diol involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to DNA, proteins, and lipids, contributing to its mutagenic and carcinogenic effects . The compound’s hydroxyl groups play a crucial role in its reactivity, facilitating the formation of ROS through redox cycling .
Comparaison Avec Des Composés Similaires
Benzo[j]fluoranthene-4,5-dione: An oxidized derivative with quinone functionality.
trans-Benzo(j)fluoranthene-9,10-diol: Another dihydroxy derivative with hydroxyl groups at different positions.
Benzo[j]fluoranthene: The parent PAH without hydroxyl groups.
Uniqueness: trans-Benzo(j)fluoranthene-4,5-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in oxidation and reduction reactions, making it a valuable compound for studying PAH metabolism and toxicity .
Propriétés
Numéro CAS |
106542-80-7 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
(17S,18S)-pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12(20),13,15-nonaene-17,18-diol |
InChI |
InChI=1S/C20H14O2/c21-17-10-16-18-12-5-2-1-4-11(12)8-9-14(18)13-6-3-7-15(19(13)16)20(17)22/h1-10,17,20-22H/t17-,20-/m0/s1 |
Clé InChI |
SYMJVOYQEAGAQI-PXNSSMCTSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C4=C[C@@H]([C@H](C5=CC=CC3=C54)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=CC(C(C5=CC=CC3=C54)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)


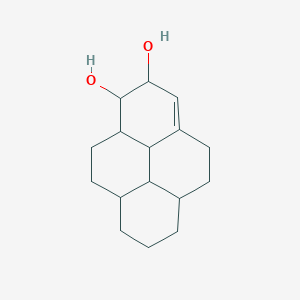
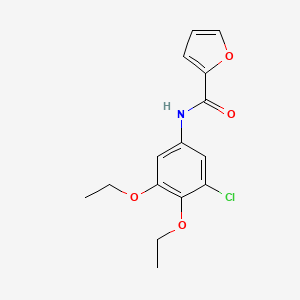
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)



![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)

![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
